N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-15(2)11-5-3-10(4-6-11)13(16)9-14-19(17,18)12-7-8-12/h3-6,12-14,16H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGUTRYQTROEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(dimethylamino)phenylboronic acid, are known to be involved in Suzuki-Miyaura cross-coupling reactions
Mode of Action
Similar compounds are known to participate in various chemical reactions, such as the suzuki-miyaura cross-coupling In these reactions, the compound might interact with its targets, leading to changes in their structure or function
Biochemical Pathways
Based on its potential involvement in suzuki-miyaura cross-coupling reactions, it might affect pathways related to these reactions. The downstream effects of these pathway alterations would depend on the specific context and need to be investigated further.
Result of Action
Based on its potential involvement in suzuki-miyaura cross-coupling reactions, it might induce changes at the molecular and cellular levels. The exact nature of these changes would depend on the specific context and require further investigation.
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide, commonly referred to as compound 1421444-61-2, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₃H₂₀N₂O₃S
- Molecular Weight : 284.38 g/mol
- CAS Number : 1421444-61-2
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₃S |
| Molecular Weight | 284.38 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily associated with its interaction with various biological targets. Sulfonamides are known to exhibit antibacterial properties by inhibiting the synthesis of folic acid in bacteria. Additionally, compounds with similar structures have shown potential in anticancer activities through mechanisms such as:
- Inhibition of Tumor Growth : Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways.
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
Research Findings
Recent studies have explored the biological effects of this compound, particularly its cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). Results indicated moderate cytotoxic activity, suggesting its potential as an anticancer agent.
-
Mechanistic Insights :
- Further investigations revealed that the compound could interfere with tubulin polymerization, a critical process for cell division. This mechanism aligns with the behavior observed in other anticancer agents that target microtubule dynamics.
Comparative Analysis
To understand the biological activity better, a comparison with other similar compounds can provide insights into structure-activity relationships (SAR).
| Compound Name | Cytotoxicity (IC50 µM) | Mechanism of Action |
|---|---|---|
| This compound | Moderate (~10-20) | Inhibition of tubulin polymerization |
| Sulfanilamide | High (~5-15) | Folate synthesis inhibition |
| Other Dimethylaminophenyl derivatives | Variable | Varies by specific structure |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The sulfonamide group is known to interact with various biological targets, potentially disrupting cancer cell proliferation. For instance, derivatives of sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .
Antimicrobial Properties
Sulfonamides have traditionally been used as antibacterial agents. The incorporation of the dimethylamino group enhances the lipophilicity of the molecule, potentially improving its permeability across bacterial membranes. Studies have shown that modifications to the sulfonamide structure can lead to increased efficacy against resistant bacterial strains .
Neurological Disorders
The dimethylamino group suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, particularly in conditions such as depression and anxiety .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of sulfonamides. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Study: Anticancer Activity Assessment
A study conducted by Hamilton et al. focused on the synthesis and evaluation of cyclopropanesulfonamides for anticancer activity. The findings demonstrated that specific modifications to the cyclopropane ring enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
| Compound | Activity | Target |
|---|---|---|
| N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide | Cytotoxic | Breast Cancer Cell Lines |
| Derivative X | Antibacterial | Staphylococcus aureus |
Case Study: Antimicrobial Efficacy
In another research project, the antimicrobial properties of sulfonamide derivatives were evaluated against multi-drug resistant bacteria. The study indicated that certain modifications led to enhanced activity against resistant strains, underscoring the importance of structural diversity in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a cyclopropanesulfonyl chloride intermediate and a hydroxyl-ethylamine derivative. Key steps include:
- Intermediate Preparation : React 4-(dimethylamino)phenethyl alcohol with a sulfonating agent (e.g., cyclopropanesulfonyl chloride) under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide bond .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
- Optimization : Adjust temperature (e.g., 0–5°C for exothermic steps) and solvent polarity (e.g., dichloromethane for solubility) to enhance yield and purity .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, cyclopropane protons at δ ~1.0–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .
Q. What initial biological screening assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize target-based assays:
- Enzyme Inhibition : Test against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays .
- Antimicrobial Activity : Conduct broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Combine biochemical and computational approaches:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified enzymes .
- Molecular Dynamics Simulations : Model ligand-receptor interactions using software like AutoDock Vina, focusing on sulfonamide-group hydrogen bonding .
Q. How can contradictory data in solubility or reactivity be resolved?
- Methodological Answer : Systematically vary experimental parameters:
- Solubility Studies : Test in buffered solutions (pH 4–10) and co-solvents (e.g., DMSO/PBS mixtures) to identify optimal conditions .
- Reactivity Profiling : Compare reaction outcomes under inert (N₂) vs. ambient conditions to rule out oxidation or hydrolysis artifacts .
Q. What strategies improve the compound’s stability during long-term storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., –20°C under argon) .
- Lyophilization : Convert to a stable powder form if aqueous degradation is observed .
Q. How can in silico models predict metabolic pathways or toxicity?
- Methodological Answer : Use software suites like Schrödinger’s ADMET Predictor or SwissADME:
- Metabolite Prediction : Identify likely Phase I/II metabolites (e.g., hydroxylation at the cyclopropane ring) .
- Toxicity Profiling : Screen for hepatotoxicity or hERG channel inhibition using QSAR models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity across studies?
- Methodological Answer :
- Standardize Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and controls .
- Structural Reanalysis : Verify compound purity via HPLC and compare with literature NMR data to rule out batch-specific impurities .
Experimental Design Considerations
Q. What controls are essential in pharmacokinetic studies of this compound?
- Methodological Answer :
- Negative Controls : Use sulfonamide-free analogs to isolate target-specific effects .
- Internal Standards : Spike samples with deuterated analogs (e.g., d₃-dimethylamino derivative) for LC-MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
